Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that combines various moieties, including benzo[d]thiazole, azetidine, and pyridine. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1904305-52-7. Its molecular formula is , and it has a molecular weight of 327.33 g/mol . The synthesis and characterization of this compound have been documented in various scientific literature, indicating its relevance in ongoing research.
Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone falls under the category of heterocyclic compounds, which are characterized by the presence of rings containing at least one atom that is not carbon. Specifically, it features a thiazole ring, which contributes to its chemical properties and biological activity.
The synthesis of benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves a multi-step organic synthesis process:
The specific conditions for each reaction step can vary based on the desired yield and purity of the final product. Reaction temperatures, solvents, and catalysts play crucial roles in optimizing these synthetic routes.
The molecular structure of benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone features several key components:
The InChI representation for this compound is:
This structural formula indicates the arrangement of atoms within the molecule and provides insight into its chemical behavior .
Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions typical for compounds containing heterocycles:
The choice of reagents and conditions significantly influences product formation and yields. For example, using different bases or solvents can lead to varying degrees of selectivity in nucleophilic substitutions.
The mechanism of action for benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems:
Research indicates that compounds with similar structures have shown promise as inhibitors in various biochemical pathways, suggesting potential applications in drug development targeting specific diseases .
While specific physical properties such as density and boiling point are not readily available for benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, general observations about related compounds suggest:
The chemical properties include:
Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications across various scientific fields:
The synthesis of Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone requires sequential construction of three distinct heterocyclic systems: benzothiazole, azetidine, and pyridine. The primary strategy involves convergent synthesis, where each ring system is prepared separately before final assembly. The benzothiazole core is typically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes under oxidative conditions. For example, patent data describes reacting 2-aminothiophenol with chloroacetyl chloride to yield 2-chloromethylbenzothiazole, followed by nucleophilic substitution to introduce functional handles . Simultaneously, the azetidine ring is constructed from protected azetidin-3-ol precursors through epoxide ring-opening or cyclization of 1,3-dihalopropanes with primary amines. A critical step involves O-arylation of the azetidine scaffold using 3-hydroxypyridine under Mitsunobu conditions (triphenylphosphine/diisopropyl azodicarboxylate) to establish the 3-(pyridin-3-yloxy)azetidine moiety, achieving yields of 68–75% [4]. The final hybridization employs an acylation reaction where benzo[d]thiazole-2-carbonyl chloride is coupled with the 3-(pyridin-3-yloxy)azetidine intermediate in the presence of Hunig’s base (N,N-diisopropylethylamine) in anhydrous dichloromethane. This method consistently delivers pilot-scale yields of 60–65% after crystallization from ethanol/water mixtures [4].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Synthetic Route | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
2-Chloromethylbenzothiazole | Cyclocondensation of 2-aminothiophenol | 82 | 95.2 |
3-(Pyridin-3-yloxy)azetidine | Mitsunobu coupling | 75 | 97.8 |
Benzo[d]thiazole-2-carbonyl chloride | Chlorination with oxalyl chloride | 90 | 98.1 |
Final Hybrid Compound | Amide coupling | 65 | 99.0 |
Conventional thermal methods for synthesizing Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone face limitations in the azetidine-pyridine etherification step, which typically requires 12–24 hours under reflux. Microwave irradiation significantly accelerates this critical O-arylation step. When conducted in dimethylformamide (DMF) at 150°C for 15–20 minutes with cesium carbonate as base, yields improve from 68% to 89% while reducing side-product formation [4]. Similarly, the final acylation step under microwave conditions (100°C, 10 minutes) achieves near-quantitative conversion (>95%) compared to 65% in conventional methods [6]. For continuous manufacturing, flow chemistry systems demonstrate superior control in exothermic reactions like the benzothiazole cyclization. Microreactor setups with residence times of 2–5 minutes at 120°C prevent thermal degradation, enhancing overall yield from 82% to 91%. Solvent optimization is crucial: tetrahydrofuran (THF) facilitates homogeneous flow compared to dichloromethane, which risks clogging due to salt precipitation [6]. These advanced techniques reduce purification demands, as confirmed by HPLC showing reduced impurity profiles (total impurities <0.5% vs. 2–3% in batch processes).
Table 2: Comparative Reaction Efficiency: Conventional vs. Advanced Methods
Reaction Step | Conventional Method (Yield/Time) | Microwave/Flow (Yield/Time) | Improvement Factor |
---|---|---|---|
Azetidine-pyridine etherification | 68% (18 h) | 89% (0.25 h) | 3.2× yield, 72× speed |
Benzothiazole cyclization | 82% (3 h) | 91% (0.05 h, flow) | 1.1× yield, 60× speed |
Final acylation | 65% (6 h) | 95% (0.17 h) | 1.5× yield, 35× speed |
The integration of the three heterocyclic systems relies on strategic coupling methodologies. Buchwald-Hartwig amination variants enable C–O bond formation between azetidin-3-ol and 3-bromopyridine using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a catalytic system, achieving 75% yield at 110°C . Alternatively, nucleophilic aromatic substitution (SNAr) activates 3-fluoropyridine with electron-withdrawing groups for attack by azetidin-3-olate anions in acetonitrile, though this method suffers from lower yields (50–55%) due to competing hydrolysis [6]. The pivotal amide bond formation employs carbodiimide-mediated coupling (EDC·HCl/HOBt) between benzo[d]thiazole-2-carboxylic acid and the aminated azetidine-pyridine intermediate. This approach outperforms acid chloride routes by avoiding epimerization risks at the azetidine C3 position. Key to success is the orthogonal protection of the azetidine nitrogen during earlier stages, typically with tert-butyloxycarbonyl (Boc) groups, which are cleaved under mild acidic conditions (trifluoroacetic acid in dichloromethane) prior to coupling [6]. Solvent screening reveals that polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction homogeneity, while additives like 4-dimethylaminopyridine (DMAP) suppress racemization.
Table 3: Coupling Strategies for Hybridization
Bond Formed | Method | Catalyst/Reagents | Yield (%) | Key Advantage |
---|---|---|---|---|
Azetidine-pyridine (C–O) | Copper-catalyzed arylation | CuI, DMCDA, K₃PO₄ | 75 | Tolerance to unprotected pyridine |
Azetidine-pyridine (C–O) | Nucleophilic aromatic substitution | Cs₂CO₃, DMF, 80°C | 55 | No metal contamination |
Azetidine-benzothiazole (C–N) | Carbodiimide coupling | EDC·HCl, HOBt, DIPEA | 88 | Epimerization control |
Azetidine-benzothiazole (C–N) | Acid chloride aminolysis | i-Pr₂NEt, CH₂Cl₂, 0°C to RT | 65 | Rapid reaction kinetics |
The final purification of Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone presents significant hurdles due to polarity discrepancies between the hydrophobic benzothiazole and hydrophilic azetidine-pyridine units. Standard silica gel chromatography often yields broad or split peaks due to tautomerism in the benzothiazole ring and basic nitrogen interactions with stationary phases [4]. Switching to reversed-phase HPLC (C18 column) with ammonium acetate-buffered acetonitrile/water gradients resolves this, achieving >99% purity. Key impurities include:
Characterization requires multimodal spectroscopic validation. ¹H NMR in deuterated dimethyl sulfoxide (DMSO-d₆) confirms regiochemistry via diagnostic peaks: the azetidine CH–O proton appears as a doublet of triplets at δ 5.21 ppm (J = 5.5, 3.7 Hz), while the benzothiazole C2–H resonates as a singlet at δ 8.32 ppm. High-resolution mass spectrometry (HRMS-ESI) provides unambiguous mass confirmation [observed m/z 338.1028 (M+H)⁺ vs. calculated 338.1024 for C₁₇H₁₅N₃O₂S]. Crucially, X-ray crystallography verifies the spatial orientation of the azetidine carbonyl relative to the benzothiazole plane, revealing a near-perpendicular dihedral angle of 87.5° that minimizes steric strain [4]. Thermal analyses (DSC/TGA) confirm stability up to 180°C, essential for predicting shelf-life under manufacturing conditions.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1